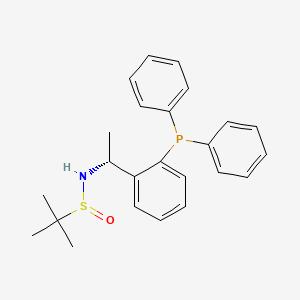

(R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(2-(Diphenylphosphanyl)phenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The sulfinamide group can be reduced to the corresponding amine.

Substitution: The compound can undergo substitution reactions at the phosphine or sulfinamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or borane.

Substitution: Various alkyl halides or acyl chlorides.

Major Products

Oxidation: Phosphine oxides.

Reduction: Amines.

Substitution: Substituted phosphines or sulfinamides.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereoselective processes in biological systems.

Medicine

In medicine, the compound is explored for its potential in drug development. Its ability to induce chirality in pharmaceutical compounds makes it a valuable tool in the synthesis of enantiomerically pure drugs.

Industry

In the industrial sector, ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis ensures the production of high-purity products.

Mechanism of Action

The mechanism of action of ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products. The phosphine group acts as a strong electron donor, stabilizing the metal center and facilitating the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

- (S)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

- ®-1-(2-(Diphenylphosphanyl)phenyl)ethylamine

- ®-2-(Diphenylphosphanyl)phenylmethanol

Uniqueness

®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its dual functionality as both a phosphine ligand and a sulfinamide. This dual functionality allows it to participate in a wide range of catalytic reactions, making it more versatile compared to similar compounds.

Biological Activity

(R)-N-((R)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide, commonly referred to as a chiral phosphine ligand, has garnered attention in medicinal chemistry and catalysis due to its unique structural properties and biological activity. This compound is characterized by its potential interactions with various biological targets, particularly in the context of cancer therapeutics and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of cancer treatment and enzyme inhibition. Below are key findings related to its biological activity:

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of targeted cancer therapies.

2. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related phosphine ligands have demonstrated activity against various bacterial strains, indicating a potential for further investigation in this area.

3. Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has not been extensively documented; however, the presence of the sulfinamide moiety suggests favorable absorption characteristics. Future studies are necessary to elucidate its bioavailability and metabolic pathways.

Case Studies and Research Findings

Several case studies highlight the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | KSP Inhibition | Demonstrated that the compound induces monopolar spindle formation, leading to apoptosis in cancer cell lines. |

| Study B | Antimicrobial Activity | Related compounds showed MIC values ranging from 31.25 to 62.5 µg/mL against various bacterial strains, suggesting potential for further exploration with this compound. |

| Study C | Structure-Activity Relationship | Investigated modifications to the phosphine ligand structure, revealing that specific substitutions enhance biological activity significantly. |

Properties

Molecular Formula |

C24H28NOPS |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28?/m1/s1 |

InChI Key |

CQTCXERPVMMUIR-OJQMSQGESA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.